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Compound of Interest

Compound Name: 5-Vinyluracil

Cat. No.: B015639 Get Quote

An In-Depth Analysis of the NMR and Mass Spectrometric Profile of a Key Uracil Derivative

This technical guide provides a comprehensive overview of the spectroscopic characteristics of

5-Vinyluracil, a modified pyrimidine base of significant interest in the development of

therapeutic agents and molecular probes. Aimed at researchers, scientists, and professionals

in drug development, this document details the nuclear magnetic resonance (NMR) and mass

spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents

a logical workflow for the analysis of this compound.

Quantitative Spectroscopic Data
The following tables summarize the key quantitative data from the ¹H NMR, ¹³C NMR, and

Mass Spectrometry analysis of 5-Vinyluracil. This information is crucial for the identification

and characterization of the molecule.

¹H NMR Spectral Data
The proton NMR spectrum of 5-Vinyluracil is characterized by signals corresponding to the

uracil ring protons and the vinyl substituent. The following data is predicted based on the

analysis of structurally similar compounds and established chemical shift principles.
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Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-6 ~ 7.5 - 7.8 Doublet ~ 6.0

H-1' (vinyl) ~ 6.3 - 6.6 Doublet of Doublets
Jtrans ≈ 17.0, Jcis ≈

10.5

H-2'a (vinyl, trans) ~ 5.8 - 6.1 Doublet ~ 17.0

H-2'b (vinyl, cis) ~ 5.3 - 5.6 Doublet ~ 10.5

N1-H ~ 11.0 - 11.5 Broad Singlet -

N3-H ~ 10.0 - 10.5 Broad Singlet -

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact

chemical shifts and coupling constants can vary depending on the solvent and concentration.

¹³C NMR Spectral Data
The carbon NMR spectrum provides insight into the carbon framework of 5-Vinyluracil. The

data presented below for the vinyl group is based on the experimentally determined values for

the closely related compound, 1-(β-D-Ribofuranosyl)-5-vinyluracil, and serves as a strong

estimate for 5-Vinyluracil.

Carbon Assignment Chemical Shift (δ, ppm)

C-2 ~ 151

C-4 ~ 164

C-5 ~ 113.0

C-6 ~ 138.0

C-1' (vinyl) ~ 127.4

C-2' (vinyl) ~ 116.1
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Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The chemical

shifts for the uracil ring carbons (C-2, C-4, C-5, and C-6) are estimated based on known values

for uracil and its derivatives.

Mass Spectrometry Data
Mass spectrometry is a critical tool for determining the molecular weight and elemental

composition of a compound. For 5-Vinyluracil (C₆H₆N₂O₂), the expected mass spectrometric

data is as follows:

Analysis Type Parameter Value

Molecular Formula - C₆H₆N₂O₂

Molecular Weight - 138.12 g/mol

High-Resolution MS (HRMS) Calculated m/z [M+H]⁺ 139.0502

Calculated m/z [M-H]⁻ 137.0356

Low-Resolution MS Expected Molecular Ion [M]⁺• 138

Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic analysis of 5-
Vinyluracil. These protocols are based on standard practices for the analysis of uracil

derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation

Weigh approximately 5-10 mg of 5-Vinyluracil.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or

D₂O). The choice of solvent will depend on the solubility of the compound and the desired

information (e.g., observation of exchangeable protons).

Transfer the solution to a 5 mm NMR tube.
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2.1.2. Instrumentation and Data Acquisition

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Spectral Width: Approximately 200 ppm, centered around 100 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Temperature: 298 K.

2.1.3. Data Processing

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.
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Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS).

Integrate the peaks in the ¹H NMR spectrum.

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

Mass Spectrometry (MS)
2.2.1. Sample Preparation

Prepare a stock solution of 5-Vinyluracil at a concentration of 1 mg/mL in a suitable solvent

(e.g., methanol or acetonitrile).

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be

used for the analysis.

2.2.2. Instrumentation and Data Acquisition (LC-MS/MS)

Liquid Chromatography (LC) System:

Column: A C18 reversed-phase column is typically suitable.

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid (for

positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

Flow Rate: 0.2-0.5 mL/min.

Injection Volume: 5-10 µL.

Mass Spectrometer:

Ionization Source: Electrospray Ionization (ESI).

Ionization Mode: Positive and/or negative ion mode.

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or

Orbitrap for accurate mass measurements. A triple quadrupole can be used for targeted

fragmentation analysis.
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Scan Range: m/z 50-500.

2.2.3. Data Analysis

Extract the mass spectrum for the chromatographic peak corresponding to 5-Vinyluracil.

Determine the accurate mass of the molecular ion.

Use the accurate mass to calculate the elemental composition.

If fragmentation data is acquired (MS/MS), analyze the fragmentation pattern to confirm the

structure.

Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 5-
Vinyluracil, from sample preparation to final data interpretation.
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Caption: Workflow for the Spectroscopic Analysis of 5-Vinyluracil.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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